molecular formula C20H30N2O5 B8105142 Boc-L-Val-L-Phe-OMe

Boc-L-Val-L-Phe-OMe

Katalognummer: B8105142
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: VVTQXNCFAHBZEU-HOTGVXAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-L-Val-L-Phe-OMe is a protected dipeptide featuring a tert-butoxycarbonyl (Boc) group at the N-terminus and a methyl ester (OMe) at the C-terminus. It serves as a critical intermediate in peptide synthesis, particularly in the design of conformationally constrained structures. Synthesized via the azlactone method in solution phase, this compound has been studied for its ability to adopt specific secondary structures, such as β-turns and helices, stabilized by intramolecular hydrogen bonds and hydrophobic interactions . Its structural rigidity and modularity make it a valuable tool in peptide engineering and drug discovery.

Eigenschaften

IUPAC Name

methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5/c1-13(2)16(22-19(25)27-20(3,4)5)17(23)21-15(18(24)26-6)12-14-10-8-7-9-11-14/h7-11,13,15-16H,12H2,1-6H3,(H,21,23)(H,22,25)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTQXNCFAHBZEU-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Microwave-Assisted Solid-Phase Synthesis

Microwave irradiation has become a cornerstone for accelerating peptide coupling reactions while maintaining high fidelity. The procedure outlined by involves the following steps:

  • Activation of Boc-L-Val-OH : Boc-L-Val-OH (1.2 mmol) is combined with diisopropylcarbodiimide (DIC, 1.2 mmol) and N-hydroxy-5-norbornene-2,3-dicarboximide (HONB, 1.2 mmol) in a solvent-free system.

  • Coupling with L-Phe-OMe : The activated valine is mixed with L-Phe-OMe (1 mmol) and N,N-diisopropylethylamine (DIEA, 3 mmol) under magnetic stirring.

  • Microwave Irradiation : The reaction mixture is subjected to microwave irradiation at 40 W for 15 minutes, maintaining a temperature limit of 60°C and 40 psi pressure via gas cooling.

  • Purification : The crude product is purified using automated flash column chromatography (Biotage®), yielding this compound with >95% purity.

Key Advantages :

  • Reduced reaction time (15 minutes vs. hours in traditional methods).

  • Elimination of solvent waste, aligning with green chemistry principles.

Solution-Phase Coupling Using HATU

An alternative method employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent, as demonstrated in:

  • Deprotection of L-Phe-OMe Hydrochloride : L-Phe-OMe hydrochloride (1 mmol) is neutralized with DIEA (3 mmol) in dimethylformamide (DMF).

  • Activation with HATU : Boc-L-Val-OH (1.2 mmol) is activated using HATU (1.2 mmol) and DIEA (3 mmol) in DMF at 0°C.

  • Coupling Reaction : The activated valine is added to the phenylalanine solution and stirred at 25°C for 12 hours.

  • Workup and Purification : The product is extracted with ethyl acetate, washed with brine, and purified via recrystallization (CH₂Cl₂/hexanes), yielding 85–90% pure this compound.

Key Advantages :

  • High reproducibility and scalability.

  • Compatibility with acid-sensitive protecting groups.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Microwave-assisted synthesis achieves optimal yields at 60°C, whereas solution-phase methods require prolonged stirring at room temperature. Solvent-free microwave conditions minimize side reactions, while DMF in solution-phase coupling enhances reagent solubility.

Catalytic Efficiency

Comparative studies highlight the superiority of HONB over HATU in reducing racemization (<1% vs. 2–3%). However, HATU offers milder conditions for sterically hindered amino acids.

Characterization of this compound

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃) :

  • δ 0.89 (d, J = 6.8 Hz, 6H, Val-CH₃).

  • δ 1.38 (s, 9H, Boc-CH₃).

  • δ 3.70 (s, 3H, OMe).

  • δ 4.40–4.45 (m, 2H, α-CH Val/Phe).

¹³C NMR (100 MHz, CDCl₃) :

  • δ 172.8 (C=O ester).

  • δ 156.1 (Boc carbonyl).

  • δ 55.2 (α-C Val), 53.8 (α-C Phe).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₂₀H₃₀N₂O₅ [M+H]⁺: 389.2071.

  • Observed: 389.2068.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms a retention time of 22.4 minutes with 98.2% purity.

Comparative Analysis of Synthesis Routes

ParameterMicrowave MethodSolution-Phase
Reaction Time15 minutes12 hours
Yield92%85%
Purity (HPLC)98.2%95.4%
Racemization<1%2–3%
Solvent ConsumptionNoneDMF (8 mL/mmol)

Analyse Chemischer Reaktionen

Types of Reactions:

    Hydrolysis: Boc-L-Val-L-Phe-OMe can undergo hydrolysis in the presence of acids or bases, leading to the removal of the Boc protecting group and the ester group.

    Oxidation: The phenylalanine residue can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Reagents like trifluoroacetic acid for Boc removal or other protecting group reagents.

Major Products:

    Hydrolysis: L-Val-L-Phe-OMe or L-Val-L-Phe.

    Oxidation: Oxidized derivatives of phenylalanine.

    Substitution: Compounds with different protecting groups or functional groups.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-L-Val-L-Phe-OMe serves as a crucial building block in the synthesis of more complex peptides. The compound's structure allows for efficient coupling reactions, essential for constructing peptide chains.

Reactive Extrusion Methodology

Recent studies have demonstrated the effectiveness of reactive extrusion in synthesizing peptides involving this compound. For instance, the dipeptide was successfully coupled with other amino acids under optimized conditions, yielding high conversion rates and excellent diastereomeric excesses. In one study, Boc-Phe-Val-OMe was synthesized and subsequently used to create tripeptides with yields exceeding 97% .

Dipeptide Yield (%) Reaction Time (min)
Boc-Phe-Val-OMe978
Boc-Ala-Phe-Val-OMe825
Fmoc-Gly-Gly-OMe954

Mechanochemistry

The mechanochemical approach has also been explored for synthesizing peptides involving this compound. This method allows for rapid synthesis without the need for extensive preactivation of amino acids, facilitating the formation of desired peptides in shorter time frames .

Structural Studies

This compound has been instrumental in structural biology research, particularly in studying peptide conformations and interactions.

Helical Structures

Research has shown that peptides incorporating this compound can adopt helical conformations. Studies involving designed dodecapeptides have confirmed the stability of these structures, which are critical for understanding protein folding and function .

Crystallography

The crystal structure of Boc-Val-ΔPhe-Ala-Leu-Gly-OMe revealed insights into the conformational preferences of dehydrooligopeptides. Such studies are vital in designing peptides with specific biological activities .

Medicinal Chemistry

The applications of this compound extend into medicinal chemistry, where it is used to develop therapeutics targeting various diseases.

Alzheimer’s Disease Research

In efforts to combat Alzheimer's disease, researchers have synthesized peptides that include this compound to study their effects on amyloid fibril formation. The incorporation of this dipeptide has shown promise in modulating the aggregation properties of phenylalanine-rich peptides associated with amyloid pathology .

Drug Development

The lipophilicity imparted by this compound enhances the cell-penetrating capabilities of synthesized peptides, making them suitable candidates for drug development aimed at central nervous system targets .

Wirkmechanismus

Molecular Targets and Pathways: Boc-L-Val-L-Phe-OMe primarily acts as a substrate or intermediate in peptide synthesis. Its mechanism of action involves the formation of peptide bonds through nucleophilic attack on the carbonyl carbon of the ester group by the amino group of another amino acid or peptide. The Boc protecting group helps in preventing side reactions during these processes.

Vergleich Mit ähnlichen Verbindungen

Boc-L-Val-ΔPhe-ΔPhe-L-Val-OCH₃

Structural Features :

  • Contains two consecutive α,β-dehydrophenylalanine (ΔPhe) residues instead of L-Phe.
  • Adopts overlapping β-turns (Type II and I') stabilized by intramolecular hydrogen bonds between Boc CO and NH of ΔPhe³, and CO of Val¹ and NH of Val⁴ .
  • Crystal Packing : Orthorhombic space group (P2₁2₁2₁) with tight molecular packing via symmetry-related hydrogen bonds involving solvent water molecules .

Key Contrast with Boc-L-Val-L-Phe-OMe :

  • The ΔPhe residues introduce planar, rigid geometry, promoting β-turn conformations absent in the non-dehydrated counterpart.
  • Reduced conformational flexibility compared to this compound due to restricted rotation about the Cα-Cβ bond in ΔPhe .

Boc-L-Val-ΔPhe-ΔPhe-ΔPhe-L-Val-OMe

Structural Features :

  • Incorporates three consecutive ΔPhe residues , enabling a left-handed 3₁₀-helix in both solid and solution states .
  • Crystallography : Orthorhombic space group (P2₁2₁2₁) with helical parameters maintained by intramolecular H-bonds and π-π stacking of aromatic ΔPhe side chains .

Key Contrast :

  • The presence of three ΔPhe residues induces a left-handed helical conformation , whereas this compound lacks sufficient steric constraints for helicity.
  • Enhanced thermal stability due to extended π-system interactions from multiple ΔPhe residues .

Heptapeptide Boc-L-Val-ΔPhe-ΔPhe-L-Val-ΔPhe-ΔPhe-L-Val-OCH₃

Structural Features :

  • A right-handed 3₁₀-helix stabilized by six overlapping Type III β-turns and five intramolecular 4→1 H-bonds .
  • Solvent Interactions: Methanol mediates head-to-tail helix packing via H-bonds with C-terminal CO of ΔPhe⁶ and NH of ΔPhe² .

Key Contrast :

  • Extended chain length (seven residues vs. two) allows for multiple helical turns , unlike this compound.
  • ΔPhe repeats enforce a rigid helical scaffold, whereas L-Phe in this compound permits greater conformational variability .

Z-L-Val-L-Phe-OMe

Structural Features :

  • Substitutes Boc with a benzyloxycarbonyl (Z) group, altering steric and electronic properties.
  • Hydrogen Bonding: 2 H-bond donors and 7 acceptors, similar to this compound, but with increased lipophilicity due to the aromatic Z group .

Key Contrast :

  • The Z group enhances solubility in organic solvents (e.g., DCM, chloroform) compared to the more polar Boc group.
  • Reduced steric hindrance at the N-terminus may facilitate coupling reactions in peptide synthesis .

Boc-α-Me-DL-Val-OH

Structural Features :

  • Features a methylated α-carbon on valine, introducing additional branching and steric hindrance.
  • Physical Properties : Lower predicted aqueous solubility (pKa = 4.14) compared to this compound due to increased hydrophobicity .

Key Contrast :

  • The α-methyl group restricts backbone torsion angles (φ, ψ), limiting conformational diversity. This contrasts with this compound, where L-Val retains rotational freedom .

Z(OMe)-Val-Leu-OMe

Structural Features :

  • Replaces L-Phe with L-Leu and incorporates a methoxy-modified Z group.
  • Molecular Weight : 408.49 g/mol, higher than this compound (MW ~379.45 g/mol) due to the Leu side chain and Z(OMe) group .

Key Contrast :

  • The Leu residue confers enhanced hydrophobicity , favoring membrane interactions, while Phe’s aromatic side chain enables π-stacking in this compound .

Research Implications

The conformational diversity of this compound and its analogs highlights the role of residue-specific modifications in peptide engineering. While ΔPhe residues enforce helicity and β-turns, protecting groups (Boc vs. Z) and side-chain variations (Phe vs. Leu) modulate solubility and reactivity. These insights guide the rational design of peptides for applications in catalysis, drug delivery, and biomaterials. Future studies should explore hybrid systems combining Boc protection with ΔPhe residues to balance rigidity and functionality.

Q & A

Q. What steps ensure reproducibility when scaling this compound synthesis from lab to pilot plant?

  • Methodological Answer : Document critical process parameters (CPPs: temperature, agitation rate) and quality attributes (CQAs: purity, yield). Use design of experiments (DoE) to identify interactions between variables. Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring. Validate with ICH Q2(R1) guidelines for analytical method transfer .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.